molecular formula C16H23NO2 B15202349 N,N-Di-tert-butyl-2-oxo-2-phenylacetamide

N,N-Di-tert-butyl-2-oxo-2-phenylacetamide

Cat. No.: B15202349
M. Wt: 261.36 g/mol
InChI Key: MJEYHBFJTKDQIV-UHFFFAOYSA-N
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Description

N,N-Di-tert-butyl-2-oxo-2-phenylacetamide is an organic compound with the molecular formula C16H23NO2. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide typically involves the reaction of phenylacetic acid with tert-butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group can yield secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Di-tert-butyl-2-oxo-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

  • N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
  • N,N-Diethyl-2-oxo-2-phenylacetamide
  • N,N-Dimethyl-2-oxo-2-phenylacetamide

Comparison: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and binding properties. In contrast, N,N-Diethyl-2-oxo-2-phenylacetamide and N,N-Dimethyl-2-oxo-2-phenylacetamide have smaller alkyl groups, resulting in different steric and electronic effects.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N,N-ditert-butyl-2-oxo-2-phenylacetamide

InChI

InChI=1S/C16H23NO2/c1-15(2,3)17(16(4,5)6)14(19)13(18)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

MJEYHBFJTKDQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C(=O)C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

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